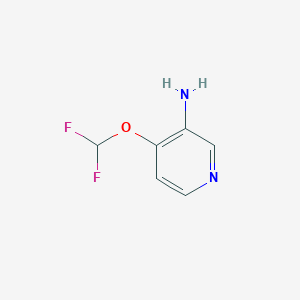

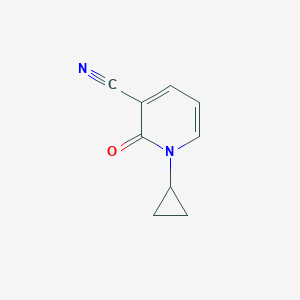

![molecular formula C14H18ClNO2 B2414387 6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl CAS No. 753424-31-6](/img/structure/B2414387.png)

6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” is a chemical compound with the linear formula C14H20O1N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” can be represented by the SMILES string CC1=CC=C (C (CC2)=C1)OC32CCNCC3.Cl . The InChI key for this compound is NMXYVCHQJNBYGU-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Pharmacophore Significance

6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl is recognized as a significant pharmacophore in medicinal chemistry. It serves as a structural component in various drugs, drug candidates, and biochemical reagents. Recent advancements in synthesizing derivatives of this compound highlight its biological relevance and potential for developing new biologically active substances (Ghatpande et al., 2020).

Histone Deacetylase (HDAC) Inhibition

Research has identified spiro[chromane-2,4'-piperidine] derivatives as potent histone deacetylase (HDAC) inhibitors. These compounds have shown promising results in inhibiting nuclear extract HDACs and demonstrating antiproliferative activity on different tumor cell lines. This discovery includes compounds with good oral bioavailability and significant tumor growth inhibition in murine xenograft models (Varasi et al., 2011); (Thaler et al., 2012).

c-Met/ALK Dual Inhibition

Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and tested for their efficacy as c-Met/ALK dual inhibitors. These compounds demonstrated significant tumor growth inhibition and pharmacodynamics effects in vivo, highlighting their potential in targeted cancer therapy (Li et al., 2013).

Acetyl-CoA Carboxylase Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their ability to inhibit acetyl-CoA carboxylase (ACC). Some of these compounds showed inhibitory activity in the low nanomolar range, impacting whole-body fat oxidation and indicating potential applications in metabolic disorders (Shinde et al., 2009).

G-Protein-Coupled Receptor 119 Agonists

A novel series of spiro[chromane-2,4'-piperidine] derivatives has been discovered as potent and orally bioavailable G-protein-coupled receptor 119 agonists. These compounds showed efficacy in reducing glucose excursion in vivo, suggesting their potential in diabetes management (Koshizawa et al., 2018).

Safety and Hazards

The safety information available indicates that “6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 .

Future Directions

Piperidine-containing compounds like “6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing novel synthesis methods and exploring the potential applications of these compounds in drug design.

properties

IUPAC Name |

6-methylspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c1-10-2-3-13-11(8-10)12(16)9-14(17-13)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWQHAVJJSVADK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2414306.png)

![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)

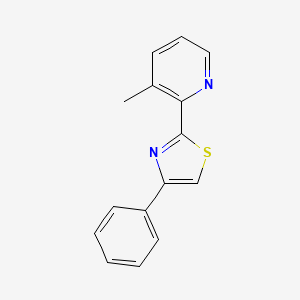

![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)

![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)

![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

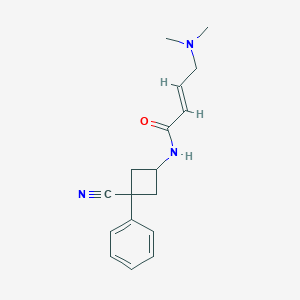

![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)

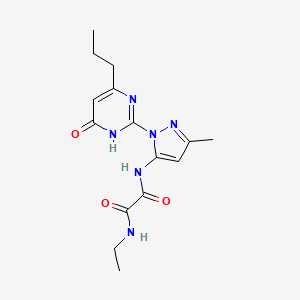

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)